4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride
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Overview
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonation, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Methods such as crystallization, chromatography, and recrystallization are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features enable it to interact with various biological targets, providing insights into molecular mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers, coatings, and catalysts. Its unique properties contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular processes. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide
- 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide sulfate
Uniqueness
The uniqueness of 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O5S2.ClH/c1-4-33(5-2)15-16-34(30-31-25-19-26-27(20-28(25)40-30)39-18-17-38-26)29(35)23-11-13-24(14-12-23)41(36,37)32(3)21-22-9-7-6-8-10-22;/h6-14,19-20H,4-5,15-18,21H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIONNKAZZFVNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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